![molecular formula C7H14BN3O4S B11867365 [1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid CAS No. 917925-63-4](/img/structure/B11867365.png)
[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with an N,N-dimethylsulfamoyl group and an ethyl group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the N,N-Dimethylsulfamoyl Group: This step involves the reaction of the pyrazole derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Introduction of the Boronic Acid Group: The final step involves the borylation of the pyrazole derivative using a boronic acid reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of (1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction of the pyrazole ring can lead to the formation of pyrazoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form various boron-containing derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Halogenated reagents or organometallic compounds in the presence of a catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Pyrazoline derivatives.
Substitution: Various boron-containing derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The boronic acid group can act as an inhibitor for serine proteases and other enzymes.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boronate ester formation.
Medicine
Drug Development: Potential use in the development of new therapeutic agents due to its enzyme inhibition properties.
Diagnostics: Utilized in the design of diagnostic tools and assays.
Industry
Materials Science: Employed in the synthesis of advanced materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of (1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl)boronic acid primarily involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes such as serine proteases. The compound can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(N,N-Dimethylsulfamoyl)-1H-pyrazol-5-yl)boronic acid
- (1-(N,N-Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl)boronic acid
- (1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-5-yl)boronic acid
Uniqueness
- Structural Differences : The position of the ethyl group and the boronic acid group can significantly influence the reactivity and properties of the compound.
- Reactivity : The specific substitution pattern in (1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl)boronic acid may result in unique reactivity profiles compared to its analogs.
- Applications : The unique structure may confer specific advantages in certain applications, such as enzyme inhibition or catalysis.
This detailed article provides a comprehensive overview of (1-(N,N-Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl)boronic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
917925-63-4 |
|---|---|
Molekularformel |
C7H14BN3O4S |
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
[1-(dimethylsulfamoyl)-3-ethylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H14BN3O4S/c1-4-7-6(8(12)13)5-11(9-7)16(14,15)10(2)3/h5,12-13H,4H2,1-3H3 |
InChI-Schlüssel |
PGFZQWGPWGYNHT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1CC)S(=O)(=O)N(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


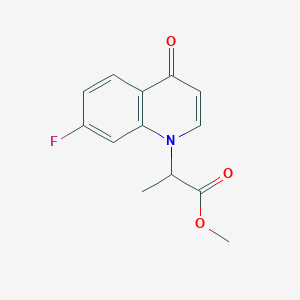
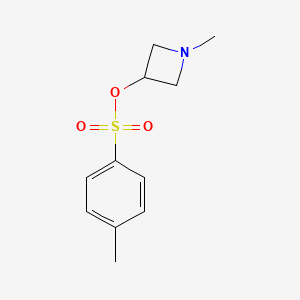

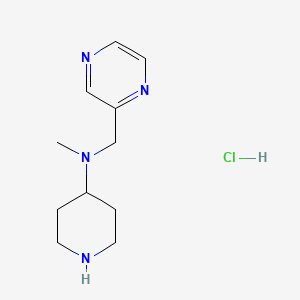
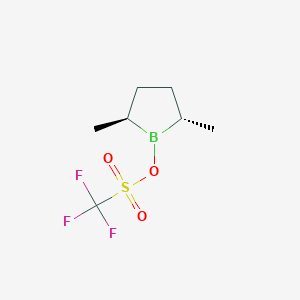
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)
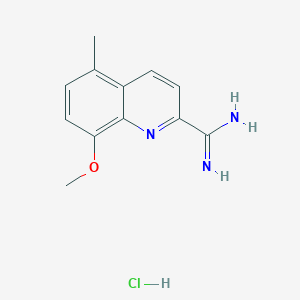
![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)

![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)




